Trazodone 1,4-Di-N-Oxide

Description

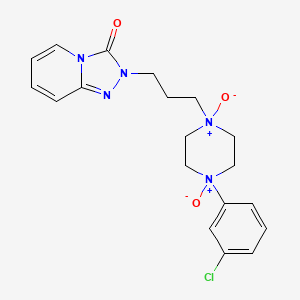

Structure

3D Structure

Properties

Molecular Formula |

C19H22ClN5O3 |

|---|---|

Molecular Weight |

403.9 g/mol |

IUPAC Name |

2-[3-[4-(3-chlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |

InChI |

InChI=1S/C19H22ClN5O3/c20-16-5-3-6-17(15-16)25(28)13-11-24(27,12-14-25)10-4-9-23-19(26)22-8-2-1-7-18(22)21-23/h1-3,5-8,15H,4,9-14H2 |

InChI Key |

WFTGUHZOQFWQIN-UHFFFAOYSA-N |

Canonical SMILES |

C1C[N+](CC[N+]1(CCCN2C(=O)N3C=CC=CC3=N2)[O-])(C4=CC(=CC=C4)Cl)[O-] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Trazodone 1,4 Di N Oxide

Methodologies for N-Oxidation of Trazodone Precursors

The direct oxidation of Trazodone would be the most straightforward approach to obtaining Trazodone 1,4-Di-N-Oxide. This transformation would require an oxidizing agent capable of converting tertiary amines to their corresponding N-oxides.

Peroxy acids and hydrogen peroxide are common reagents for the N-oxidation of amines.

Hydrogen Peroxide (H₂O₂): The use of hydrogen peroxide, often in the presence of a catalyst or in a suitable solvent, is a common method for N-oxidation. The reaction conditions would need to be carefully controlled to achieve the desired di-N-oxidation without significant side reactions.

Peroxy Acids (e.g., m-CPBA): Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the oxidation of tertiary amines to N-oxides. The reaction is typically carried out in a chlorinated solvent, such as dichloromethane, at or below room temperature. For the synthesis of a di-N-oxide, stoichiometric control of the oxidizing agent would be critical.

A hypothetical reaction scheme for the peroxide-based oxidation of Trazodone is presented below:

| Reactant | Oxidizing Agent | Potential Product |

| Trazodone | Hydrogen Peroxide (H₂O₂) or m-CPBA | Trazodone 1,4-Di-N-Oxide |

Table 1: Hypothetical Peroxide-Based N-Oxidation of Trazodone

Transition metal catalysts can facilitate the N-oxidation of amines, often with higher selectivity and under milder conditions compared to stoichiometric oxidants.

Ruthenium-Catalyzed Oxidation: Ruthenium complexes have been shown to catalyze the oxidation of various organic functional groups, including amines. A ruthenium-based catalytic system, in conjunction with a terminal oxidant, could potentially be employed for the synthesis of Trazodone 1,4-Di-N-Oxide.

Manganese-Catalyzed Oxidation: Manganese catalysts are also known to be effective for oxidation reactions. A manganese-based system could offer an alternative catalytic route to the desired di-N-oxide.

Without specific experimental data, a discussion on the optimization of reaction conditions remains theoretical. However, key parameters that would typically be investigated to enhance the yield and purity of Trazodone 1,4-Di-N-Oxide would include:

Choice of Oxidant and Stoichiometry: Screening different oxidizing agents and carefully controlling their molar equivalents would be crucial to favor di-N-oxidation over mono-N-oxidation or other side reactions.

Solvent Effects: The polarity and nature of the solvent can significantly influence the reaction rate and selectivity.

Temperature and Reaction Time: Optimization of these parameters would be necessary to ensure complete conversion while minimizing degradation of the starting material or product.

Catalyst Loading and Turnover: In catalytic approaches, the amount of catalyst and its efficiency would be critical factors to optimize.

pH Control: The basicity of the amine and the reaction medium's pH can affect the rate and outcome of the N-oxidation.

Synthesis of Structurally Related N-Oxide Analogues and Labeled Compounds

The synthesis of structurally related N-oxide analogues of Trazodone would involve applying the aforementioned N-oxidation methodologies to Trazodone derivatives. For instance, analogues with different substituents on the phenylpiperazine or triazolopyridine rings could be synthesized and subsequently oxidized.

The preparation of isotopically labeled Trazodone 1,4-Di-N-Oxide, for use in metabolic or imaging studies, would require the synthesis of a labeled Trazodone precursor. Common isotopes used in drug development include Deuterium (²H), Carbon-13 (¹³C), Carbon-14 (¹⁴C), and Nitrogen-15 (¹⁵N). The labeled Trazodone would then be subjected to the optimized N-oxidation conditions to yield the labeled di-N-oxide wuxiapptec.comgoogle.comnih.govnih.gov.

Exploration of Chemical Derivatization Reactions of the N-Oxide Moieties (e.g., Reduction, Substitution)

The N-oxide functional groups in Trazodone 1,4-Di-N-Oxide would be expected to undergo characteristic reactions of amine oxides.

Reduction: The most common reaction of N-oxides is their reduction back to the corresponding tertiary amine. A variety of reducing agents can accomplish this, including trivalent phosphorus compounds (e.g., PPh₃), certain metals, and catalytic hydrogenation. This reaction could be used to confirm the structure of the di-N-oxide by converting it back to Trazodone.

Substitution Reactions: The N-oxide group can activate the adjacent heterocyclic or aromatic rings to nucleophilic substitution. While less common for piperazine (B1678402) N-oxides compared to aromatic N-oxides, the possibility of such reactions would be an area for exploratory chemistry. The specific substitution patterns would depend on the electronic nature of the Trazodone scaffold.

Biotransformation and Environmental Fate Studies Chemical/biochemical Perspective

Enzymatic and Non-Enzymatic N-Oxidation Pathways of Trazodone in In Vitro Biochemical Systems

The biotransformation of Trazodone to its N-oxide derivatives, including the di-N-oxide form, can occur through multiple pathways in controlled laboratory settings. These transformations are mediated by both enzymatic and non-enzymatic processes.

Enzymatic Pathways: In vitro studies using human liver microsomes and hepatocytes have established that Trazodone undergoes complex metabolism primarily mediated by Cytochrome P450 (CYP) enzymes. frontiersin.orgnih.gov

CYP Isoforms: CYP3A4 is the principal enzyme involved in the metabolism of Trazodone. frontiersin.orgclinpgx.org Other isoforms, including CYP2D6 and CYP2C19, also contribute to its biotransformation. frontiersin.org

FMO Contribution: Flavin-containing monooxygenases (FMOs) are another class of enzymes known to be involved in the N-oxidation of various xenobiotics and have been identified as contributing to Trazodone's metabolic pathways. frontiersin.org N-oxidation is a common metabolic route for compounds containing tertiary amine structures like the piperazine (B1678402) ring in Trazodone.

Non-Enzymatic Pathways: Forced degradation studies, which simulate various stress conditions, have revealed that Trazodone can undergo N-oxidation without enzymatic action.

Oxidative Stress: Under conditions of peroxide-induced oxidation, Trazodone degrades to form several products, including an N-oxide on the piperazine ring. researchgate.net

Photolytic Degradation: Exposure to daylight also induces the degradation of Trazodone, resulting in the formation of at least three distinct N-oxide degradation products. researchgate.netrsc.org These studies confirm that environmental factors like light can directly lead to the N-oxidation of the Trazodone molecule.

Investigation of Trazodone 1,4-Di-N-Oxide Formation Mechanisms within Biological Matrices

The formation of Trazodone 1,4-Di-N-Oxide involves the oxidation of both nitrogen atoms on the piperazine moiety of the parent molecule. This specific metabolite is recognized as a derivative of Trazodone, confirmed by its chemical synthesis and availability for research purposes. simsonpharma.comsynthinkchemicals.com

The mechanism likely involves a sequential oxidation process. Initially, Trazodone is metabolized to a mono-N-oxide derivative, which can then undergo a second oxidation step to form the di-N-oxide. This process can be catalyzed by the aforementioned CYP and FMO enzyme systems within biological matrices like liver microsomes. frontiersin.org Studies subjecting Trazodone to forced degradation have successfully identified the formation of multiple N-oxide products, indicating that the piperazine ring is susceptible to such oxidative changes. rsc.org

To confirm the identity of N-oxide metabolites in biological samples, a chemical reduction method can be employed. Treatment with titanium trichloride (B1173362) (TiCl₃) selectively reduces N-oxides back to their corresponding parent amines, providing a definitive method for their identification and characterization in complex matrices. researchgate.net

Degradation Pathways and Metabolite Profiling in Controlled Biochemical Systems

In controlled laboratory systems designed to simulate metabolic and environmental degradation, Trazodone breaks down into numerous products. This profiling is essential for understanding the stability and transformation of the parent compound and its derivatives.

Forced degradation studies using methods like acidic hydrolysis, oxidation, and photolysis have shown that Trazodone is susceptible to decomposition, resulting in at least ten distinct degradation products (DPs). researchgate.netrsc.org Among these, N-oxides are consistently identified, particularly under oxidative and photolytic stress. rsc.org Three different N-oxide DPs have been observed, highlighting the chemical reactivity of the nitrogen atoms in the molecule. rsc.org

The table below summarizes key degradation products of Trazodone identified under various stress conditions in controlled settings.

| Degradation Product (DP) | Formation Condition | Notes |

| N-Oxide DPs (Three Isomers) | Peroxide-induced oxidation, Photolysis | Indicates susceptibility of nitrogen atoms to oxidation. rsc.org |

| Dimer DPs (Four Isomers) | Photolytic degradation | Suggests polymerization or condensation reactions upon light exposure. rsc.org |

| DP6 | Peroxide-induced oxidation | Specifically identified as an N-oxide formed on the N-14 of the piperazine ring. researchgate.net |

Environmental Degradation Mechanisms and Persistence Studies

The environmental fate of Trazodone and its metabolites, such as Trazodone 1,4-Di-N-Oxide, is a critical area of study. Research on analogous tertiary amine drugs provides significant insight into the potential persistence of N-oxide transformation products (TPs) in aquatic environments. nih.gov

While N-oxidation may be a minor transformation pathway during initial biodegradation and photodegradation processes in laboratory simulations, the resulting N-oxide compounds often exhibit greater stability. nih.gov Studies on other pharmaceuticals have shown that N-oxide TPs can be resistant to further degradation under solar photolysis and aerobic biodegradation. nih.gov This stability can lead to their accumulation in surface waters, making them more persistent than the parent compounds. nih.gov

Lab-scale experiments have highlighted these differences in degradation kinetics.

| Compound Type | Biodegradation (Lab-Scale) | Photodegradation (Lab-Scale) | Environmental Observation |

| Parent Tertiary Amine Drugs | Degrade faster than N-oxides | Degrade faster than N-oxides | Lower relative concentration |

| N-Oxide Transformation Products | Slower degradation; more stable | Slower degradation; more stable | Higher relative accumulation and persistence in river systems nih.gov |

This evidence suggests that Trazodone 1,4-Di-N-Oxide, once formed, could have a prolonged presence in the environment compared to Trazodone itself due to its inherent chemical stability.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of Trazodone 1,4-di-N-oxide, confirming the presence of key functional groups, and mapping the atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of Trazodone 1,4-di-N-oxide. ¹H NMR provides detailed information about the proton environment, including the number of distinct protons, their chemical shifts, and spin-spin coupling, which helps to map their proximity to one another. ¹³C NMR complements this by identifying the number of non-equivalent carbon atoms in the molecule.

The formation of the two N-oxide moieties—one on the piperazine (B1678402) ring and the other on the triazolopyridine system—induces significant changes in the chemical shifts of adjacent protons and carbons compared to the parent Trazodone molecule. These shifts are critical diagnostic markers for confirming the sites of oxidation. Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, providing definitive evidence for the compound's structural integrity.

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of Trazodone 1,4-di-N-oxide. High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is used to measure the exact mass of the molecule with high precision. For the molecular formula C₁₉H₂₂ClN₅O₃, the expected monoisotopic mass is 403.13599 Da. The detection of the protonated molecule, [M+H]⁺, at m/z 404.14327 would serve to confirm this composition.

Tandem mass spectrometry (MS/MS), often performed on a Quadrupole Time-of-Flight (QTOF) instrument, provides structural insights through controlled fragmentation of the parent ion. While specific fragmentation patterns for Trazodone 1,4-di-N-oxide are not widely published, the analysis would involve identifying characteristic product ions that confirm the integrity of the core structure and the location of the N-oxide groups. For comparison, the precursor to product ion transition for the parent compound Trazodone has been identified as m/z 372.20/176.00. scispace.com

Table 1: Expected Mass Spectrometric Data for Trazodone 1,4-di-N-oxide

| Parameter | Expected Value |

| Molecular Formula | C₁₉H₂₂ClN₅O₃ |

| Molecular Weight | 403.86 g/mol |

| Monoisotopic Mass | 403.13599 Da |

| [M+H]⁺ (Protonated Molecule) | 404.14327 m/z |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in Trazodone 1,4-di-N-oxide. The IR spectrum would be expected to show characteristic absorption bands for the amide carbonyl (C=O) stretch, aromatic and aliphatic C-H stretches, and C=N bonds. jocpr.com Crucially, the presence of strong N-O stretching vibrations would provide direct evidence for the N-oxide functionalities, which are the defining features of this particular derivative. This non-destructive technique is essential for confirming the molecule's functional group architecture.

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for separating and quantifying Trazodone 1,4-di-N-oxide, particularly for assessing its purity and distinguishing it from the parent drug and other related substances.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most common methods for the analysis of Trazodone and its related compounds. nih.govaensiweb.com These techniques are used to establish the purity of Trazodone 1,4-di-N-oxide.

Method development typically involves a reversed-phase approach, utilizing a C8 or C18 stationary phase. nih.govscholarsresearchlibrary.com The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). scispace.comscholarsresearchlibrary.com Separation is achieved by optimizing parameters such as mobile phase composition, pH, flow rate, and column temperature to ensure a good resolution between the main compound and any potential impurities. Detection is commonly performed using a UV detector at a wavelength where the chromophores in the molecule exhibit strong absorbance, such as 255 nm. scholarsresearchlibrary.com The validation of such methods ensures they are accurate, precise, and specific for the intended analysis. scispace.com

Table 2: Illustrative HPLC Parameters for Analysis of Trazodone-Related Compounds

| Parameter | Typical Condition |

| Column | Reversed-phase C8 or C18 (e.g., 150 x 4.6 mm) |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., phosphate buffer at pH 3.5) nih.gov |

| Flow Rate | 0.9 - 1.5 mL/min scispace.comjocpr.com |

| Detection | UV at 252 nm or 255 nm jocpr.comnih.gov |

| Injection Volume | 10 µL jocpr.com |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of Trazodone 1,4-Di-N-Oxide by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal lability. The polar N-oxide groups can lead to poor chromatographic peak shape and degradation in the high-temperature environment of the GC inlet and column. Therefore, derivatization to form more volatile and thermally stable analogues is a common strategy for the GC analysis of similar compounds.

For N-oxide compounds, a typical derivatization approach involves a reduction reaction to the corresponding tertiary amine, followed by silylation. While specific protocols for Trazodone 1,4-Di-N-Oxide are not extensively documented in scientific literature, a general workflow can be inferred.

Hypothetical Derivatization and GC Analysis Workflow:

Reduction: The sample containing Trazodone 1,4-Di-N-Oxide would be treated with a reducing agent, such as titanium(III) chloride or a dithionite (B78146) solution, to convert the N-oxide groups to the corresponding tertiary amines.

Extraction: The resulting reduced Trazodone would be extracted from the aqueous reaction mixture using an appropriate organic solvent.

Derivatization (Silylation): The extracted analyte would then be derivatized using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to increase volatility.

GC-MS Analysis: The derivatized sample would be injected into a GC-MS system for separation and detection.

The resulting trimethylsilyl (B98337) derivative of the reduced Trazodone would exhibit improved chromatographic behavior, allowing for its quantification.

Hyphenated Techniques (LC-MS, GC-MS) for Identification and Quantification

Hyphenated techniques, which couple the separation power of chromatography with the specificity of mass spectrometry, are indispensable for the definitive identification and sensitive quantification of Trazodone 1,4-Di-N-Oxide.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is the most powerful and widely used technique for the analysis of Trazodone and its metabolites, including N-oxides. rsc.org A study on the photolytic degradation of Trazodone identified the formation of three N-oxide degradation products using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a quadrupole time-of-flight tandem mass spectrometer (QTOF-MS/MS). rsc.org The site of N-oxidation was confirmed using atmospheric pressure chemical ionization mass spectrometry (APCI-MS). rsc.org

A typical LC-MS method for the analysis of Trazodone 1,4-Di-N-Oxide would involve:

Chromatographic Separation: A reversed-phase C18 column is commonly used with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) in a gradient elution mode. rsc.org

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is generally effective for the ionization of Trazodone and its N-oxides. High-resolution mass spectrometry (HRMS) allows for the determination of the accurate mass of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns, enabling the differentiation of isomers.

Gas Chromatography-Mass Spectrometry (GC-MS):

As mentioned previously, GC-MS analysis of Trazodone 1,4-Di-N-Oxide would necessitate a derivatization step. Following the reduction and silylation of the molecule, GC-MS can provide high separation efficiency and sensitive detection. The mass spectrum of the derivatized analyte would provide a unique fragmentation pattern for identification and quantification.

Electrophoretic and Other Separation Modalities

While less common than chromatography for routine analysis, electrophoretic techniques like capillary electrophoresis (CE) offer high separation efficiency and can be a valuable tool for the analysis of polar compounds like Trazodone 1,4-Di-N-Oxide. mdpi.com

Capillary Zone Electrophoresis (CZE):

CZE separates analytes based on their charge-to-size ratio in an electric field. For the analysis of Trazodone 1,4-Di-N-Oxide, a low-pH buffer would be employed to ensure the protonation of the amine functionalities, rendering the molecule positively charged and enabling its migration in the electric field. The high resolving power of CZE could be advantageous in separating the di-N-oxide from other structurally similar impurities and metabolites.

Quantitative Analytical Method Validation Parameters

To ensure the reliability and accuracy of any analytical method for the quantification of Trazodone 1,4-Di-N-Oxide, a thorough validation according to the International Council for Harmonisation (ICH) guidelines is essential. rsc.orgresearchgate.net The key validation parameters include:

| Parameter | Description | Typical Acceptance Criteria |

| Selectivity/Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | No interference at the retention time of the analyte. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of ≥ 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10:1. |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known added amount of analyte. | Typically 80-120% recovery for impurities. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | RSD ≤ 15% for impurity analysis. |

| Linearity | The ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. | Correlation coefficient (r²) ≥ 0.99. |

Chemical Stability and Degradation Kinetics

Intrinsic Chemical Stability Profiling under Various Conditions (e.g., pH, Temperature, Light Exposure)

Direct studies detailing the intrinsic chemical stability of Trazodone 1,4-Di-N-Oxide under varying pH, temperature, and light conditions are not readily found in scientific literature. However, based on the general characteristics of N-oxide compounds, a stability profile can be inferred.

N-oxides are known to be polar and can be hygroscopic in nature. bohrium.com The stability of N-oxides can be significantly influenced by environmental factors. Aromatic N-oxides generally exhibit greater stability compared to their aliphatic counterparts. bohrium.com Given that Trazodone 1,4-Di-N-Oxide contains both a triazolopyridine N-oxide (an aromatic system) and a piperazine (B1678402) N-oxide, its stability would be a composite of these structural features.

pH: The stability of N-oxides in aqueous solutions is pH-dependent. In acidic conditions, N-oxides can be protonated, which may influence their degradation pathways. Under strongly acidic or basic conditions, hydrolysis of susceptible functional groups could be accelerated. For Trazodone 1,4-Di-N-Oxide, the triazolopyridine and piperazine rings may exhibit different susceptibilities to pH-mediated degradation.

Temperature: Thermal degradation is a known pathway for N-oxide compounds. While many are stable at room temperature, elevated temperatures can lead to decomposition. bohrium.com The specific decomposition pathways can vary depending on the molecular structure, but may include deoxygenation to the parent amine (Trazodone) or other rearrangements.

Light Exposure: Photostability is a critical factor for N-oxide compounds. Exposure to light, particularly UV radiation, can induce degradation. Photolytic degradation of N-oxides can proceed through various mechanisms, including the generation of reactive oxygen species, which can then lead to further degradation of the molecule. Studies on the parent drug, Trazodone, have shown it to be susceptible to photolytic degradation, with the formation of N-oxides being one of the observed pathways. nih.govhyphadiscovery.com This suggests that Trazodone 1,4-Di-N-Oxide itself would likely be sensitive to light.

A summary of the expected intrinsic stability based on general chemical principles is presented in the table below.

| Condition | Expected Stability of Trazodone 1,4-Di-N-Oxide | Rationale |

| pH | Potentially labile at extremes of pH | Protonation or deprotonation could catalyze hydrolytic or other degradation pathways. |

| Temperature | Stable at room temperature, potential for degradation at elevated temperatures | Thermal energy can overcome the activation energy for decomposition reactions like deoxygenation. |

| Light Exposure | Likely sensitive to light, particularly UV | N-oxide functional groups can be photolabile, and the parent drug shows photolytic degradation. |

Forced Degradation Studies: Oxidative, Hydrolytic, and Photolytic Pathways

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance. While specific forced degradation studies on isolated Trazodone 1,4-Di-N-Oxide are not available, studies on Trazodone provide insights into the conditions under which N-oxides are formed and their likely subsequent behavior.

Oxidative Degradation: Trazodone has been shown to degrade under oxidative stress, leading to the formation of N-oxide derivatives. nih.govhyphadiscovery.com This indicates that the nitrogen atoms in the Trazodone molecule are susceptible to oxidation. It is plausible that under strong oxidative conditions, Trazodone 1,4-Di-N-Oxide could undergo further oxidation at other sites of the molecule or degradation of the ring systems. The N-oxide functional groups themselves are relatively stable to further oxidation but can participate in redox reactions.

Hydrolytic Degradation: The hydrolytic stability of Trazodone 1,4-Di-N-Oxide would be dependent on the pH of the solution. The amide-like bond in the triazolopyridinone ring system could be susceptible to hydrolysis under strong acidic or basic conditions. The stability of the N-oxide groups themselves under hydrolytic stress is generally considered to be significant, but extreme pH and temperature could promote deoxygenation.

Photolytic Degradation: Trazodone undergoes degradation upon exposure to light, and N-oxides are among the identified photoproducts. nih.gov This suggests that the N-oxide derivatives, including Trazodone 1,4-Di-N-Oxide, are formed under photolytic stress. It is also likely that Trazodone 1,4-Di-N-Oxide itself would absorb light and undergo further photodegradation. The potential photolytic pathways could involve cleavage of the N-O bond, leading to radical species and subsequent complex degradation products.

The expected outcomes of forced degradation studies are summarized in the following table.

| Stress Condition | Expected Degradation Pathway for Trazodone 1,4-Di-N-Oxide |

| Oxidative | Potential for further oxidation on the aromatic rings or side chain; degradation of the core structure. |

| Hydrolytic | Potential hydrolysis of the triazolopyridinone ring at extreme pH; deoxygenation under harsh conditions. |

| Photolytic | Deoxygenation to mono-N-oxides or Trazodone; ring cleavage; formation of other complex photoproducts. |

Kinetic Modeling of Degradation Processes and Reaction Mechanisms

Due to the absence of experimental data, a kinetic model for the degradation of Trazodone 1,4-Di-N-Oxide cannot be constructed. However, a general discussion of the expected kinetics and reaction mechanisms can be provided.

The degradation of Trazodone 1,4-Di-N-Oxide under various stress conditions would likely follow pseudo-first-order kinetics, assuming the concentration of the stressor (e.g., H⁺, OH⁻, photons) is in large excess. The rate of degradation would be dependent on the temperature, pH, and intensity of light.

The reaction mechanisms would be specific to the degradation pathway:

Hydrolysis: The mechanism would likely involve nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl group of the triazolopyridinone ring, leading to ring opening.

Photodegradation: The mechanism would likely be initiated by the absorption of a photon, leading to an excited state. This could be followed by homolytic cleavage of the N-O bond to form a radical pair, which could then undergo various reactions, including hydrogen abstraction or recombination, to form different degradation products.

Thermal Degradation: The mechanism for thermal degradation could involve an intramolecular rearrangement or elimination reaction, leading to deoxygenation and the formation of Trazodone or other products.

Identification and Characterization of Subsequent Degradation Products and By-products

As Trazodone 1,4-Di-N-Oxide is itself a degradation product of Trazodone, its further degradation would lead to a new set of by-products. Based on the potential degradation pathways discussed, the following subsequent degradation products could be anticipated:

Trazodone N-monoxides: Partial deoxygenation of the di-N-oxide could lead to the formation of two possible mono-N-oxide isomers (N-oxide on the piperazine ring or on the triazolopyridine ring).

Trazodone: Complete deoxygenation would result in the formation of the parent drug, Trazodone.

Products of Ring Cleavage: Under harsh hydrolytic or photolytic conditions, cleavage of the triazolopyridinone or piperazine rings could occur, leading to a variety of smaller, more polar degradation products.

Hydroxylated Derivatives: Oxidative or photolytic degradation could also lead to the introduction of hydroxyl groups on the aromatic rings.

The table below lists the potential subsequent degradation products and the likely conditions under which they might be formed.

| Potential Degradation Product | Likely Formation Condition |

| Trazodone N-monoxides | Photolytic, Thermal, or mild Reductive conditions |

| Trazodone | Photolytic, Thermal, or Reductive conditions |

| Ring-cleaved products | Harsh Hydrolytic or Photolytic conditions |

| Hydroxylated Trazodone 1,4-Di-N-Oxide | Oxidative or Photolytic conditions |

It is important to reiterate that this analysis is based on general chemical principles and data from the parent compound, Trazodone. Definitive information on the chemical stability and degradation kinetics of Trazodone 1,4-Di-N-Oxide would require dedicated experimental studies on the isolated compound.

Theoretical and Computational Chemistry Investigations

Molecular Structure and Conformation Analysis through Computational Methods

Computational methods are pivotal in elucidating the three-dimensional structure and conformational landscape of Trazodone 1,4-Di-N-Oxide. The introduction of two N-oxide moieties, one on the piperazine (B1678402) ring and another on the triazolopyridine system, significantly alters the geometry and flexibility of the parent Trazodone molecule.

Density Functional Theory (DFT) is a commonly employed method for geometry optimization of such molecules. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's structure. For Trazodone 1,4-Di-N-Oxide, computational models would likely indicate a distorted piperazine ring conformation due to the steric and electronic effects of the N-oxide group. The orientation of the 3-chlorophenyl group relative to the piperazine ring and the conformation of the propyl chain connecting to the triazolopyridine moiety are key areas of conformational flexibility.

Conformational analysis, often performed using molecular mechanics or more rigorous quantum mechanics methods, can identify low-energy conformers of the molecule. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to interact with biological targets.

Table 1: Predicted Structural Parameters of Trazodone 1,4-Di-N-Oxide from Computational Modeling

| Parameter | Predicted Value | Method |

| N-O Bond Length (Piperazine) | ~1.38 Å | DFT (B3LYP/6-31G) |

| N-O Bond Length (Triazolopyridine) | ~1.35 Å | DFT (B3LYP/6-31G) |

| Piperazine Ring Conformation | Distorted Chair/Boat | Molecular Mechanics |

| Lowest Energy Conformer Dihedral Angle (Aryl-Piperazine) | ~30-40° | DFT |

Electronic Structure and Reactivity Predictions of N-Oxide Moieties

The N-oxide groups are the most prominent features of Trazodone 1,4-Di-N-Oxide, and understanding their electronic structure is key to predicting the molecule's reactivity. Quantum chemical calculations can provide detailed information about the distribution of electrons within the molecule.

Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can help in predicting the sites of electrophilic and nucleophilic attack. In N-oxides, the oxygen atom typically has a high negative charge, making it a potential site for electrophilic attack, while the nitrogen atom becomes more electron-deficient.

The electrostatic potential map of Trazodone 1,4-Di-N-Oxide would likely show regions of high negative potential around the N-oxide oxygen atoms, indicating their susceptibility to interactions with positively charged species. Conversely, the nitrogen atoms of the N-oxide groups would exhibit a more positive potential. This charge distribution influences how the molecule interacts with its environment, including solvent molecules and potential biological receptors.

Table 2: Calculated Electronic Properties of N-Oxide Moieties in a Model Arylpiperazine N-Oxide System

| Property | Piperazine N-Oxide | Triazolopyridine N-Oxide |

| Mulliken Charge on Oxygen | -0.65 e | -0.70 e |

| Mulliken Charge on Nitrogen | +0.45 e | +0.50 e |

| HOMO-LUMO Energy Gap | ~4.5 eV | ~4.2 eV |

Note: These values are illustrative and based on general principles of N-oxide chemistry and computational studies of similar heterocyclic N-oxides.

Mechanistic Studies of N-Oxidation and Degradation Pathways via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the reaction mechanisms of formation and potential degradation of Trazodone 1,4-Di-N-Oxide. These studies can map out the potential energy surface for the N-oxidation of Trazodone, identifying transition states and reaction intermediates.

The N-oxidation of the piperazine and triazolopyridine nitrogens in Trazodone likely proceeds through different pathways and with different activation energies. Computational studies on the oxidation of piperazine have shown that the reaction can be initiated by oxidizing agents, and the mechanism can be modeled to understand the step-by-step process. nih.govresearchgate.netresearchgate.netacs.orgchemrxiv.org

Furthermore, these calculations can predict potential degradation pathways for Trazodone 1,4-Di-N-Oxide. For instance, N-oxides can undergo deoxygenation or rearrangement reactions under certain conditions. By calculating the energy barriers for these potential reactions, it is possible to predict the stability of the molecule and its likely degradation products. A study on the photocatalytic degradation of Trazodone has identified several transformation products, and similar computational approaches could be applied to its di-N-oxide metabolite. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Stability Predictions

Molecular dynamics (MD) simulations provide a dynamic view of Trazodone 1,4-Di-N-Oxide, allowing for the study of its behavior over time and its interactions with other molecules. These simulations can be used to predict the stability of different conformations and to understand how the molecule interacts with its environment, such as a solvent or a biological membrane. A recent study utilized molecular docking and molecular dynamics simulations to investigate the interaction of Trazodone with DNA. nih.govjasco.com.br

In an aqueous environment, MD simulations would likely show the formation of hydrogen bonds between the N-oxide oxygen atoms and water molecules, which would affect the solubility and bioavailability of the compound. Simulations of arylpiperazine derivatives have been used to model their interactions with biological targets. nih.gov

Table 3: Intermolecular Interaction Parameters from a Hypothetical Molecular Dynamics Simulation of Trazodone 1,4-Di-N-Oxide in Water

| Interaction Type | Average Number of Interactions | Average Interaction Energy (kcal/mol) |

| N-Oxide Oxygen - Water (H-bond) | 4-6 | -3 to -5 |

| Aromatic Ring - Water (pi-H) | 1-2 | -1 to -2 |

| Propyl Chain - Water (Hydrophobic) | N/A | N/A |

Note: These values are estimations based on typical results from MD simulations of similar molecules in an aqueous environment.

Applications in Chemical Reference Standards and Impurity Profiling

Role as a Certified Reference Material in Analytical Chemistry

Trazodone 1,4-Di-N-Oxide serves as a crucial certified reference material (CRM) or reference standard in the pharmaceutical industry. synthinkchemicals.com Reference standards are highly characterized materials used as a benchmark for identifying and quantifying impurities in drug substances and products. toref-standards.com The availability of well-characterized Trazodone 1,4-Di-N-Oxide is essential for quality control (QC) and quality assurance (QA) during the commercial production of Trazodone and its formulations. synthinkchemicals.com

As a secondary or working reference standard, it is used for several analytical applications, including pharmaceutical release testing and method development for both qualitative and quantitative analyses. synthinkchemicals.comsigmaaldrich.com Suppliers of this reference material provide a comprehensive Certificate of Analysis (CoA) and characterization data, which typically includes: synthinkchemicals.com

Proton Nuclear Magnetic Resonance (¹H-NMR)

Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) purity data

Infrared Spectroscopy (IR)

Thermogravimetric Analysis (TGA) synthinkchemicals.com

This extensive data package ensures the identity, purity, and potency of the reference standard, allowing analytical laboratories to accurately identify and quantify the Trazodone 1,4-Di-N-Oxide impurity in Trazodone samples. Some certified reference materials are produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring traceability and high quality. sigmaaldrich.com

Application in Stability-Indicating Method Development for Parent Compound Analysis

Stability-indicating methods are analytical procedures that can accurately detect and quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. aensiweb.comq1scientific.com The development of such methods is a regulatory requirement and crucial for determining the shelf-life of a drug product. q1scientific.comnih.gov Trazodone 1,4-Di-N-Oxide is instrumental in the development and validation of these methods for Trazodone.

Forced degradation studies are performed on the parent drug, Trazodone, to intentionally produce degradation products. nih.gov These studies involve exposing the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. rsc.orgscholarsresearchlibrary.comresearchgate.net Research has shown that Trazodone undergoes degradation under oxidative and photolytic conditions to form N-oxide impurities, including potentially Trazodone 1,4-Di-N-Oxide. rsc.orgresearchgate.net

By using the Trazodone 1,4-Di-N-Oxide reference standard, analytical chemists can:

Establish Specificity: Demonstrate that the analytical method can separate the N-oxide impurity from the parent Trazodone peak and other potential degradants. scholarsresearchlibrary.comjocpr.com Successful separation confirms the method's specificity.

Track Degradation Pathways: The identification of N-oxides helps in understanding the chemical behavior and degradation pathways of Trazodone. nih.gov

Validate the Method: The stability-indicating assay method is then validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose, which includes routine quality control and stability testing of Trazodone. rsc.orgresearchgate.net

A study developing an Ultra-High-Performance Liquid Chromatography (UHPLC) method for Trazodone identified three N-oxide degradation products under peroxide-induced oxidation and photolytic stress conditions. rsc.orgresearchgate.net The ability of this UHPLC method to separate these N-oxides from Trazodone confirmed its status as a stability-indicating assay. rsc.org

| Parameter | Method Details |

| Technique | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with Solvent A (10 mM ammonium (B1175870) acetate, pH 8.5) and Solvent B (Methanol) |

| Flow Rate | 0.25 mL/min |

| Detection | Quadrupole Time-of-Flight Tandem Mass Spectrometer (QTOF-MS/MS) |

| Application | Separation and identification of Trazodone and its ten degradation products, including three N-oxides. |

Strategies for Control and Monitoring of N-Oxide Impurities in Chemical Synthesis

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and quality of the final drug product. toref-standards.com N-oxide impurities can form during the synthesis of the API or during storage. registech.com A comprehensive control strategy for Trazodone 1,4-Di-N-Oxide involves understanding its formation and implementing controls throughout the manufacturing process. veeprho.compharmaguru.co

Key strategies for the control and monitoring of N-oxide and other impurities include:

Process Optimization and Control: The manufacturing process can be optimized to minimize the formation of impurities. toref-standards.com This involves carefully controlling reaction conditions such as temperature, pH, and exposure to oxidizing agents that could lead to the formation of N-oxides. In-process controls and testing can monitor the levels of impurities at critical steps. veeprho.com

Control of Input Materials: The quality of starting materials, reagents, and solvents can significantly impact the impurity profile of the final product. registech.comveeprho.com Sourcing high-purity materials and setting stringent specifications for them helps prevent the introduction of substances that could promote N-oxide formation.

Understanding Formation, Fate, and Purge: A thorough understanding of the chemical process is needed to identify where the N-oxide impurity is formed, how it behaves in subsequent process steps (fate), and how effectively it is removed by purification steps (purge). veeprho.com

Setting Specification Limits: Based on regulatory guidelines and safety considerations, acceptable limits for impurities are established in the final drug substance. toref-standards.com For Trazodone, specific impurities are listed and controlled, and any new impurity must be identified and qualified. google.com

Good Manufacturing Practices (GMP): Adherence to GMP guidelines ensures that validated processes, proper equipment, and stringent quality control measures are in place to minimize impurity formation throughout manufacturing. toref-standards.com

Standardization of Analytical Procedures for N-Oxide Detection and Quantification

Standardized and validated analytical methods are essential for the reliable detection and quantification of N-oxide impurities in Trazodone. innovareacademics.in High-Performance Liquid Chromatography (HPLC) and UHPLC are the most common techniques used for impurity profiling of pharmaceutical products. jocpr.comscirp.org These methods are often coupled with UV or mass spectrometry (MS) detectors for enhanced sensitivity and specificity. rsc.orgnih.gov

The standardization of these analytical procedures involves a rigorous validation process as per ICH guidelines. scholarsresearchlibrary.com Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. scholarsresearchlibrary.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. innovareacademics.in

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scholarsresearchlibrary.com

Accuracy: The closeness of the test results obtained by the method to the true value. jocpr.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scholarsresearchlibrary.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. scholarsresearchlibrary.cominnovareacademics.in

The table below summarizes typical parameters for a validated HPLC method used for the determination of Trazodone and its related substances.

| Validation Parameter | Typical Performance Characteristic |

| Linearity Range (N-Oxide) | 450 - 11,000 ng/ml |

| Correlation Coefficient (R²) | ≥ 0.999 |

| Precision (%RSD) | ≤ 2.0% |

| Accuracy (% Recovery) | 96.0% - 102.0% |

| Limit of Detection (LOD) | ~150 ng/ml |

| Limit of Quantification (LOQ) | ~450 ng/ml |

Data compiled from a representative method for N-oxide impurity determination. innovareacademics.in

Advanced hyphenated techniques like LC-MS/MS provide even greater sensitivity and are used for quantifying trace-level impurities. scirp.orgnih.gov A validated LC-MS/MS method for Trazodone demonstrated a linear dynamic range of 10.0-3000.0 ng/mL for the parent drug, showcasing the high sensitivity achievable with modern instrumentation. nih.govresearchgate.net The standardization of such robust analytical methods ensures that levels of Trazodone 1,4-Di-N-Oxide and other impurities are consistently and accurately monitored, safeguarding the quality of the final pharmaceutical product.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Trazodone 1,4-Di-N-Oxide, and what analytical techniques are critical for confirming its structure?

- Methodological Answer: Synthesis of Trazodone 1,4-Di-N-Oxide involves oxidation of the parent compound using oxidizing agents like hydrogen peroxide or peracetic acid. Structural confirmation requires nuclear magnetic resonance (NMR) for proton and carbon environments, infrared spectroscopy (IR) for functional group analysis, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography to resolve stereochemical ambiguities. For example, improved Beirut reaction protocols for quinoxaline di-N-oxide derivatives can be adapted, with rigorous purification steps to isolate the target compound .

Q. How can researchers access reliable physicochemical data for Trazodone 1,4-Di-N-Oxide, given limited experimental datasets?

- Methodological Answer: Use authoritative databases like NIST Chemistry WebBook for validated parameters (e.g., solubility, stability). If direct data are unavailable, extrapolate from structurally similar compounds (e.g., quinoxaline di-N-oxides) using quantitative structure-activity relationship (QSAR) models. Cross-validate results with computational tools such as EPI Suite or COSMOtherm .

Q. What are the key pharmacological screening assays for evaluating Trazodone 1,4-Di-N-Oxide’s activity?

- Methodological Answer: Prioritize in vitro assays targeting serotonin receptor binding (e.g., 5-HT2A antagonism) and metabolic stability in liver microsomes. For novel applications, adapt protocols from quinoxaline di-N-oxide derivatives, such as antibacterial testing via minimum inhibitory concentration (MIC) assays or enzyme inhibition studies (e.g., glycolytic enzyme targets in Entamoeba histolytica) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize Trazodone 1,4-Di-N-Oxide’s efficacy while minimizing off-target effects?

- Methodological Answer: Systematically modify functional groups (e.g., piperazine rings, triazolopyridine moieties) and evaluate changes in receptor affinity using radioligand binding assays. Compare metabolic pathways of derivatives via cytochrome P450 profiling. Computational docking studies (e.g., AutoDock Vina) can predict interactions with targets like 5-HT receptors or microbial enzymes, guiding synthetic priorities .

Q. What strategies address contradictions in reported pharmacokinetic data for Trazodone 1,4-Di-N-Oxide across species?

- Methodological Answer: Conduct interspecies comparative studies using liver microsomes or hepatocytes to identify metabolic discrepancies (e.g., CYP450 isoform specificity). Validate findings with in vivo pharmacokinetic models in rodents and non-human primates, adjusting for plasma protein binding and blood-brain barrier permeability. Use EPA’s systematic review framework to assess data quality and resolve inconsistencies .

Q. How can researchers design robust ecotoxicological assessments for Trazodone 1,4-Di-N-Oxide in environmental matrices?

- Methodological Answer: Follow EPA’s ecological risk assessment protocols, including fate studies (hydrolysis, photodegradation) and bioaccumulation assays in model organisms (e.g., Daphnia magna). Use high-performance liquid chromatography (HPLC) paired with tandem mass spectrometry (LC-MS/MS) to detect trace residues. Cross-reference data with the ECOTOX database for analogous compounds .

Q. What computational approaches predict Trazodone 1,4-Di-N-Oxide’s interactions with non-target proteins (e.g., cardiac ion channels)?

- Methodological Answer: Employ molecular dynamics simulations (e.g., GROMACS) to model ligand-protein binding kinetics. Use machine learning platforms like DeepChem to screen for off-target effects. Validate predictions with patch-clamp electrophysiology for ion channel activity .

Data Management and Reproducibility

Q. How should researchers handle raw data discrepancies in studies of Trazodone 1,4-Di-N-Oxide’s metabolic byproducts?

- Methodological Answer: Apply the EPA’s data quality assessment criteria, including checks for instrument calibration (e.g., LC-MS/MS) and replicate consistency. Use principal component analysis (PCA) to identify outlier datasets. Publish raw data in supplementary materials with metadata annotations .

Q. What frameworks ensure reproducibility in synthesizing Trazodone 1,4-Di-N-Oxide derivatives?

- Methodological Answer: Document reaction conditions (temperature, solvent purity, catalyst ratios) using the Reaction Biology Ontology (RBO). Validate reproducibility via round-robin testing across independent labs. Share synthetic protocols on platforms like Zenodo with digital object identifiers (DOIs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.